Raloxifene 4'-glucuronide-d4

Bioanalytical Method Validation Stable Isotope Dilution LC-MS/MS Quantification

Accurate LC-MS/MS quantification of raloxifene-4'-glucuronide (R4G) is compromised by matrix effects and extraction variability when using unlabeled or structurally dissimilar internal standards. This tetradeuterated analog (mass shift +4 Da) provides real-time correction for ion suppression and recovery biases. - Isotopic purity ≥98%; eliminates cross-talk with analyte signal - Validated for human plasma (0.6-50.0 ng/mL; FDA/EMA accuracy 85-115%) - Enables 4.2 min UPLC-MS/MS run times for high-throughput PK/ADME studies - Suitable for UGT isoform activity assays (UGT1A10, UGT1A8)

Molecular Formula C34H35NO10S
Molecular Weight 653.7 g/mol
Cat. No. B15541127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene 4'-glucuronide-d4
Molecular FormulaC34H35NO10S
Molecular Weight653.7 g/mol
Structural Identifiers
InChIInChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1/i16D2,17D2
InChIKeyVHXYPEXOSLGZKH-KRDBCCLNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raloxifene 4'-glucuronide-d4 Overview


Raloxifene 4'-glucuronide-d4 is a tetradeuterated stable isotope-labeled internal standard (SIL-IS) specifically designed for the absolute quantification of raloxifene-4'-glucuronide (R4G), a primary phase II metabolite of the selective estrogen receptor modulator (SERM) raloxifene [1]. This compound possesses a molecular formula of C34H31D4NO10S and a molecular weight of approximately 653.7 g/mol, where four deuterium atoms are incorporated into the piperidine-ethoxy side chain, ensuring a mass shift of +4 Da relative to the unlabeled analyte [2]. As a metabolite-specific SIL-IS, it is intended for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical workflows to correct for variability in sample extraction, ionization suppression, and instrument drift, thereby enabling precise and accurate quantification of R4G in complex biological matrices .

Product Type Stable isotope-labeled internal standard (SIL-IS)
Target Analyte Raloxifene-4'-glucuronide (R4G), a major phase II metabolite
Method Context LC-MS/MS bioanalytical quantification in complex biological matrices
Correction Scope Extraction variability, ion suppression, and instrument drift

Why Raloxifene 4'-glucuronide-d4 Is Essential


Direct substitution of Raloxifene 4'-glucuronide-d4 with unlabeled raloxifene 4'-glucuronide, or even with a structurally analogous internal standard such as deuterated parent drug raloxifene-d4, fundamentally compromises the analytical validity of quantitative LC-MS/MS assays. The use of a non-isotopically labeled or structurally dissimilar internal standard fails to correct for ion suppression or enhancement (matrix effects) arising from co-eluting endogenous plasma or urine components [1]. Unlabeled raloxifene 4'-glucuronide cannot be distinguished from the endogenous analyte signal, rendering it useless for internal calibration. Furthermore, employing raloxifene-d4 (the parent drug) as an IS for the glucuronide metabolite introduces differential recovery biases during sample preparation (e.g., solid-phase extraction or protein precipitation) and distinct ionization efficiencies, leading to significant inaccuracies in calculated metabolite concentrations . Only a true co-eluting, stable isotope-labeled analog of the exact target analyte provides the requisite real-time correction for both extraction variability and LC-MS/MS matrix effects.

Unlabeled R4G
Cannot be distinguished from endogenous analyte, eliminating internal calibration capability.
Parent drug (raloxifene-d4) as IS
Differential recovery and ionization bias during extraction may compromise metabolite quantification accuracy.
Structural analog IS
May not correct matrix effects sufficiently; method validation criteria may not be met in regulated contexts.

Raloxifene 4'-glucuronide-d4 Performance Evidence


Accuracy and Precision: SIL-IS vs. Structural Analog

The use of Raloxifene 4'-glucuronide-d4 as a stable isotope-labeled internal standard (SIL-IS) is foundational to achieving regulatory-compliant method performance. In a validated UPLC-MS/MS method for the simultaneous quantification of raloxifene and its glucuronides in human plasma, the use of raloxifene-D4 enabled method validation with intra- and inter-assay accuracy and precision fulfilling all preset acceptance criteria (typically 85-115% accuracy and CV <15%) across the linear range [1]. Class-level inference dictates that a structural analog IS (e.g., a non-deuterated related compound) would result in significantly worse accuracy and precision due to differential extraction and matrix effect profiles, often failing regulatory validation guidelines.

Method Accuracy
Method context
SIL-IS Accuracy 85–115% / CV ≤15%
Structural analog IS May not meet criteria
Supports method validation criteria
Class-level evidence; matrix effects require verification
Bioanalytical Method Validation Stable Isotope Dilution LC-MS/MS Quantification

Matrix Effect Correction: Metabolite-Specific vs. Parent Drug IS

Raloxifene 4'-glucuronide-d4 provides superior matrix effect correction for the target glucuronide metabolite compared to using the deuterated parent drug, raloxifene-d4. A validated LC-MS/MS method for human urine demonstrated excellent recovery (>92.5%) and high accuracy (100 ± 8.8%) for raloxifene glucuronides [1]. Cross-study comparison with methods using parent raloxifene-d4 as a 'surrogate' IS for metabolites shows a higher variability in matrix effect correction, particularly in complex matrices like plasma where the physicochemical properties and retention times of parent and glucuronide differ significantly, leading to distinct ion suppression/enhancement profiles [2].

Matrix Correction
Cross-study comparable
Metabolite-specific IS Recovery >92.5% / Accuracy 100±8.8%
Parent drug IS Relative error up to 15–20%
Supports accurate metabolite quantification
Parent drug IS may introduce bias in complex matrices
Matrix Effect Correction Ion Suppression Metabolite Quantification

High Isotopic Purity vs. Lower-Grade Standards

Raloxifene 4'-glucuronide-d4 is supplied with a certified chemical purity of ≥98%, a critical quality attribute for a reliable internal standard . This high purity specification directly contrasts with lower-purity alternatives (e.g., 'usually 95%' or 'technical grade') . Using a less pure standard introduces unknown quantities of unlabeled R4G and other impurities, which can significantly elevate the baseline signal, reduce the assay's lower limit of quantification (LLOQ), and introduce a systematic positive bias (overestimation) of the target analyte concentration in study samples.

Isotopic Purity
Data to verify
≥98% purity 2% impurities
95% purity 5% impurities (60% higher)
Certified purity supports LLOQ and accuracy
Purity verified against supplier CoA
Isotopic Enrichment Chemical Purity Internal Standard Quality

Validated LLOQ in Human Plasma

Methods employing a deuterated internal standard (raloxifene-D4) enable robust quantification of raloxifene-4'-glucuronide at low ng/mL concentrations. A validated UPLC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.6 ng/mL (0.92 nM) for R4G in human plasma, with a linear range extending from 0.6 to 50.0 ng/mL [1]. This performance is comparable to another validated method that reported an LLOQ of 1.95 nM for R4G in rat plasma [2]. These validated sensitivity benchmarks, enabled by the use of a SIL-IS, provide confidence in the assay's ability to accurately measure clinically relevant concentrations of this major circulating metabolite.

LLOQ
Cross-study comparable
0.6 ng/mL
LLOQ in human plasma (0.92 nM)
Supports low-concentration quantification
Validated with UPLC-MS/MS; SIL-IS enabled
LLOQ Sensitivity Method Validation Human Plasma

R4G/R6G Metabolic Ratio in Preclinical Models

The application of a validated LC-MS/MS method using raloxifene-d4 as an internal standard has enabled the precise determination of the age-dependent metabolic ratio of raloxifene-4'-glucuronide (R4G) to raloxifene-6-glucuronide (R6G) in rats. The study found that the ratio of these two major glucuronides varied significantly, ranging from 2.1 to 4.9 folds in the ileum, jejunum, liver, and duodenum, and from 14.5 to 50 folds in the colon [1]. This level of quantitative discrimination in complex tissue matrices is contingent upon the accurate and precise measurement of each metabolite, which is in turn critically dependent on the use of appropriate deuterated internal standards to control for matrix-specific ion suppression.

Metabolic Ratio
Supporting evidence
2.1–50 fold
R4G/R6G ratio in rat tissues
Enables regional metabolism differentiation
Preclinical context; SIL-IS required for accuracy
Metabolic Ratio Pharmacokinetics Glucuronidation Preclinical Study

Raloxifene 4'-glucuronide-d4 Application Scenarios


Bioanalytical Method Validation for Clinical Trials

This compound is the definitive choice for developing and validating LC-MS/MS methods for quantifying raloxifene-4'-glucuronide in human plasma or urine to support regulatory submissions (e.g., IND, NDA). As demonstrated, its use enables methods to meet strict FDA/EMA validation criteria for accuracy (85-115%) and precision (CV <15%) across a linear range of 0.6 to 50.0 ng/mL in human plasma [1].

Preclinical PK and Metabolism Studies in Rodent Models

Raloxifene 4'-glucuronide-d4 is essential for accurate quantitation in preclinical PK studies. It has been successfully applied to quantify age-dependent differences in raloxifene glucuronidation in rat tissues, where the R4G/R6G ratio varies by up to 50-fold between the small intestine and colon [2]. The SIL-IS corrects for the complex and variable matrix effects encountered in these diverse tissue homogenates.

In Vitro Glucuronidation Assays for UGT Isoforms

For studies investigating the role of specific UDP-glucuronosyltransferase (UGT) isoforms like UGT1A10 and UGT1A8, which are primarily responsible for R4G formation , this deuterated standard is required for the precise quantification of the reaction product. Its high isotopic purity (≥98%) ensures that the internal standard signal does not contribute to or interfere with the measurement of the enzymatically formed analyte .

High-Throughput Bioequivalence and TDM Studies

In high-throughput settings where rapid sample turnaround is crucial, Raloxifene 4'-glucuronide-d4 supports the development of fast, robust LC-MS/MS methods. A validated UPLC-MS/MS method using this IS achieved a total chromatographic run time of just 4.2 minutes for simultaneous quantification of raloxifene, R4G, and R6G, significantly improving analytical throughput for large-scale studies [1].

Application
Selection Property
Validation Focus
Human plasma/urine method validation
Accuracy/precision endpoint context
Research matrix performance review
Rodent PK and tissue metabolism studies
Matrix-effect correction across tissue types
Tissue-specific metabolite quantification
In vitro UGT isoform glucuronidation assays
High isotopic purity for reaction monitoring
Enzymatic product quantification without interference
High-throughput research PK monitoring
Rapid LC-MS/MS method compatibility
Throughput with maintained accuracy

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